4-[(3-Chlorophenyl)methoxy]aniline
Description
4-[(3-Chlorophenyl)methoxy]aniline (IUPAC name: 3-chloro-4-[(3-chlorophenyl)methoxy]aniline) is a substituted aniline derivative featuring a 3-chlorobenzyloxy group at the para position of the aniline ring. Its molecular formula is C₁₃H₁₁Cl₂NO, with a molecular weight of 268.14 g/mol . The compound’s structure comprises two aromatic rings: the aniline moiety and a 3-chlorophenyl group connected via a methoxy bridge. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Synthetic routes for related compounds involve reductive amination (e.g., NaBH₄/I₂ in methanol) or Suzuki-Miyaura cross-coupling reactions using palladium catalysts .
Properties
CAS No. |
57181-88-1 |
|---|---|
Molecular Formula |
C13H12ClNO |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methoxy]aniline |
InChI |
InChI=1S/C13H12ClNO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9,15H2 |
InChI Key |
SSJSHCMGUKSNKE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aniline Ring
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The presence of chlorine (electron-withdrawing) at the benzyloxy group (e.g., this compound) enhances electrophilic aromatic substitution reactivity compared to methoxy (electron-donating) substituents in analogs like 4-(3-methoxyphenoxy)aniline .
- Fluorine Substitution : Replacing chlorine with fluorine (as in 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline) reduces molecular weight and alters metabolic stability, which is critical in drug design .
- Extended Alkyl Chains: Adding ethyl or methylene spacers (e.g., in 3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]aniline) increases hydrophobicity and may improve blood-brain barrier penetration .
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing : In analogs like 4-Chloro-N-[(3,4-dimethoxyphenyl)methylidene]aniline , intermolecular C–H⋯O hydrogen bonds stabilize the crystal lattice, a feature critical for predicting solubility and melting points .
- Conformational Flexibility : The dihedral angle between aromatic rings in this compound derivatives influences binding affinity in enzyme inhibition. For example, a 45.54° angle in one conformer of 4-Chloro-N-[(3,4-dimethoxyphenyl)methylidene]aniline disrupts planar stacking interactions .
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